molecular formula C8H15NO B6306072 1-Oxaspiro[3.5]nonan-3-amine CAS No. 1823884-22-5

1-Oxaspiro[3.5]nonan-3-amine

Cat. No.: B6306072
CAS No.: 1823884-22-5
M. Wt: 141.21 g/mol
InChI Key: DITIAPHZFVANLA-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Frameworks in Organic and Medicinal Chemistry

Spirocyclic frameworks are increasingly recognized for their ability to confer advantageous properties to bioactive molecules. Their three-dimensional topology allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. chemsynthesis.comchemsynthesis.com This structural complexity is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical parameters in drug development. sigmaaldrich.comsigmaaldrich.com The incorporation of spirocycles can also lead to novel intellectual property, providing a pathway to new classes of therapeutic agents. chemsynthesis.com

The introduction of sp³-hybridized carbon centers in spirocycles contributes to a higher fraction of sp³ character (Fsp³) in a molecule, a feature that has been correlated with a greater likelihood of clinical success. sigmaaldrich.com This shift away from "flatland" molecules towards more three-dimensional structures is a prevailing trend in modern medicinal chemistry. openmedicinalchemistryjournal.com

Overview of the Oxaspiro[3.5]nonane Core in Chemical Design

The 1-Oxaspiro[3.5]nonane core, which features an oxetane (B1205548) ring fused to a cyclohexane (B81311) ring, is a noteworthy example of a spirocyclic scaffold. The oxetane moiety, a four-membered ether ring, is particularly valuable. It can act as a polar motif and a hydrogen bond acceptor, potentially improving a molecule's metabolic and chemical stability. chemenu.com When substituted for more common functional groups like gem-dimethyl or carbonyl groups, oxetane units can significantly alter properties such as aqueous solubility, lipophilicity, and conformational preference. chemenu.com

The parent compound, 1-Oxaspiro[3.5]nonane, serves as the fundamental building block for a range of derivatives. nih.gov The inclusion of an amine group at the 3-position of the oxetane ring, as in 1-Oxaspiro[3.5]nonan-3-amine, introduces a basic center and a point for further chemical modification, expanding the potential for this scaffold in various applications.

Current Research Trajectories Involving the this compound Scaffold

While specific research focused solely on this compound is not yet extensively published, the broader class of spirocyclic amines and oxetane-containing compounds is a vibrant area of investigation. The development of synthetic methodologies for these complex structures is a key focus, as their synthesis can be challenging. nih.gov

Research is actively exploring the use of such scaffolds in the design of novel therapeutics. For instance, spirocyclic systems are being investigated for their potential in treating a wide array of diseases, including cancer, as well as neurological, infectious, and metabolic disorders. nih.gov The unique conformational constraints imposed by the spirocyclic core can lead to highly selective inhibitors of enzymes and receptors. The amine functionality in this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The combination of the spirocyclic framework and the reactive amine group suggests that this compound could be a key intermediate in the synthesis of novel bioactive agents.

Physicochemical and Spectroscopic Data

Below are data tables detailing the properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1823884-22-5 sigmaaldrich.com
Molecular FormulaC₈H₁₅NO sigmaaldrich.com
Molecular Weight141.21 g/mol sigmaaldrich.com
Physical FormWhite solid sigmaaldrich.comsigmaaldrich.com
Storage Temperature0-8 °C sigmaaldrich.comsigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com
InChI KeyDITIAPHZFVANLA-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Physicochemical Properties of Related Oxaspiro[3.5]nonane Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Oxaspiro[3.5]nonaneC₈H₁₄O126.20185-18-2 nih.gov
1-Oxaspiro[3.5]nonan-3-oneC₈H₁₂O₂140.18Not Available chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[3.5]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-6-10-8(7)4-2-1-3-5-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIAPHZFVANLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxaspiro 3.5 Nonan 3 Amine and Analogues

Strategies for Constructing the Oxaspiro[3.5]nonane Spirocyclic Core

The formation of the strained four-membered oxetane (B1205548) ring spiro-fused to a cyclohexane (B81311) ring is the key synthetic step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful strategy for forming cyclic ethers, including oxetanes. beilstein-journals.org These reactions involve the formation of a carbon-oxygen bond from a linear precursor that already contains the spirocyclic carbon center.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, which can be adapted for intramolecular reactions to form cyclic ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or a similar substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com

For the construction of the 1-oxaspiro[3.5]nonane core, this approach would typically involve a precursor molecule containing both a hydroxyl group and a leaving group in a 1,3-relationship relative to each other, anchored to the spirocyclic quaternary carbon. A plausible synthetic precursor is a 1-(halomethyl)cyclohexyl)methanol derivative.

The general mechanism involves two main steps:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. libretexts.orgkhanacademy.org

Intramolecular SN2 Attack: The resulting alkoxide attacks the electrophilic carbon bearing the leaving group (e.g., a halide), displacing it and closing the four-membered oxetane ring. wikipedia.org

Being an SN2 reaction, this cyclization works best when the leaving group is on a primary carbon to minimize competing elimination reactions. libretexts.org The precursor for the 1-oxaspiro[3.5]nonane system, 1-((halomethyl)cyclohexyl)methanol, fits this requirement, making the intramolecular Williamson ether synthesis a viable route. Once the core skeleton, such as 1-Oxaspiro[3.5]nonan-3-one, is formed, the amine can be introduced via methods like reductive amination.

An alternative intramolecular strategy involves the formation and subsequent manipulation of a spiro-β-lactone. β-Lactones are four-membered cyclic esters that can serve as precursors to oxetanes. nih.gov The synthesis of spiro-β-lactones can be challenging, as the formation of fused ring systems is often favored. scispace.comrsc.org However, with careful optimization of reaction conditions, spirocyclic systems can be accessed. scispace.com

The process generally begins with the creation of a β-hydroxy acid precursor, which can often be synthesized through an aldol (B89426) reaction. For instance, an aldol reaction followed by a crossed Cannizzaro reaction can install the necessary gem-hydroxymethyl moiety to build the spiro-β-lactone ring. researchgate.net The subsequent lactonization of the β-hydroxy acid is a critical step. While reagents like BOPCl and Et3N can lead to degradation or undesired fused products, conditions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) have been shown to successfully furnish spiro-β-lactones. scispace.com

A tandem Evans aldol-lactonization has also been developed, allowing for the one-pot synthesis of trisubstituted spiro-β-lactones. mcmaster.ca Once the spiro-β-lactone intermediate, such as 1-oxaspiro[3.5]nonan-2-one, is formed, it can be converted to the corresponding oxetane. This typically involves reduction of the lactone to a 1,3-diol, followed by a subsequent cyclization, for example, via a Williamson etherification approach. beilstein-journals.org

The direct cyclodehydration of 1,3-diols is a fundamental method for the synthesis of oxetanes. This approach requires a precursor such as 1-((hydroxymethyl)cyclohexyl)methanol. The key challenge in this method is to achieve selective reaction of one hydroxyl group to facilitate the ring-closing displacement by the other.

Several methods can be employed for the cyclodehydration of 1,3-diols:

Acid Catalysis: Treatment with a Brønsted or Lewis acid can promote cyclization, although this method can sometimes lead to rearrangements or other side reactions.

Conversion to a Leaving Group: A more controlled approach involves selectively converting one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate. The primary hydroxyl group is typically more reactive and can be selectively functionalized. Subsequent treatment with a base then induces an intramolecular Williamson-type cyclization to form the oxetane ring.

For a spirocyclic precursor like 1-((hydroxymethyl)cyclohexyl)methanol, selective tosylation of the primary hydroxyl group followed by base-induced cyclization of the remaining tertiary alcohol would yield the 1-oxaspiro[3.5]nonane skeleton.

Cycloaddition Reactions to Form Spirocyclic Systems

Cycloaddition reactions offer a powerful and convergent route to cyclic systems by forming multiple bonds in a single step. For the synthesis of oxetanes, [2+2] cycloadditions are particularly relevant.

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene (in its ground state) to form an oxetane. nih.govorganic-chemistry.org This reaction is one of the most attractive methods for constructing the oxetane ring in a single step. rsc.org

To form the 1-oxaspiro[3.5]nonane core, the Paternò–Büchi reaction would involve the cycloaddition of a cyclohexanone (B45756) derivative with an appropriate alkene. Recent research has demonstrated the successful synthesis of functionalized spirocyclic oxetanes through the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives. rsc.orgrsc.orgresearchgate.net In these reactions, an additive such as p-xylene (B151628) can be used to suppress the competing dimerization of the alkene, which has been a limitation in previous methodologies. rsc.orgresearchgate.net This allows for access to novel spirocyclic oxetanes that can serve as versatile intermediates. rsc.org

The reaction between cyclohexanone and maleic anhydride (B1165640), for example, yields a spirocyclic oxetane anhydride. This anhydride can then be derivatized through nucleophilic opening, providing a handle for further functionalization, such as the introduction of an amine group to form analogues of 1-Oxaspiro[3.5]nonan-3-amine. rsc.org

Below is a table summarizing the findings of a telescoped three-step synthesis of various spirocyclic oxetanes starting from cyclic ketones. rsc.org

EntryCyclic KetoneNucleophile/AmineProductYield (%)
1CyclohexanoneBenzylamine10a65
2CyclohexanoneAniline10b62
3CyclohexanoneAllylamine10c55
44-MethylcyclohexanoneBenzylamine11a60
54-tert-ButylcyclohexanoneBenzylamine12a64
6CycloheptanoneBenzylamine13a55
7CyclooctanoneBenzylamine14a50
[3+2] Annulation and Cycloaddition Variants

The [3+2] annulation strategy has emerged as a powerful method for constructing five-membered rings. In the context of 3-aminooxetanes, these strained rings can act as versatile 1,3-amphoteric molecules, reacting with various partners to form heterocyclic structures. While not a direct method for forming the oxetane ring itself, these reactions showcase the utility of the pre-formed 3-aminooxetane scaffold.

For instance, 3-aminooxetanes can undergo a formal [3+2] annulation with isocyanates, catalyzed by FeCl₃, to produce imidazolidinone derivatives. This reaction proceeds by leveraging the ring strain of the oxetane, which facilitates its opening and subsequent cyclization. researchgate.net Similarly, a silver-catalyzed intermolecular [3+2] annulation between 3-aminooxetanes and siloxy alkynes has been developed to provide γ-butyrolactams with high regio- and stereoselectivity. acs.org Another variant involves the reaction of 3-aminooxetanes with 1,3,5-triazinanes, promoted by BF₃·Et₂O, to yield 4-hydroxymethyl imidazolidines. rsc.org

These methods highlight the reactivity of the 3-aminooxetane motif as a building block for more complex heterocycles, where the oxetane itself is a reactive intermediate rather than the final product. rsc.orgnih.gov

CatalystReactant 1Reactant 2ProductYield (%)Ref
FeCl₃3-AminooxetaneIsocyanateImidazolidinone- researchgate.net
Silver (Ag)3-AminooxetaneSiloxy Alkyneγ-ButyrolactamUp to 93% acs.org
BF₃·Et₂O3-Aminooxetane1,3,5-Triazinane4-Hydroxymethyl ImidazolidineUp to 93% rsc.org
Paternò–Büchi Cycloaddition

The Paternò–Büchi reaction is a cornerstone of oxetane synthesis, involving the [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govmagtech.com.cnnih.gov This photochemical process is initiated by the excitation of the carbonyl compound to its singlet or triplet state, which then reacts with the ground-state alkene. rsc.org The reaction mechanism can proceed through an exciplex and, in the case of triplet excited states, a biradical intermediate, the stability of which often dictates the regioselectivity of the final oxetane product. nih.govresearchgate.net

This method is particularly effective for synthesizing a wide variety of oxetanes, including those with complex stereochemistry. nih.govrsc.org The reaction's utility has been demonstrated with electron-rich alkenes such as enol ethers and enamines. nih.gov While a powerful tool, the Paternò–Büchi reaction can be limited by substrate-dependent reactivity and selectivity issues, and often requires high-energy UV light, which can lead to side reactions. acs.orgnih.gov Recent advancements have explored the use of lower-energy visible light mediated by photocatalysts to overcome some of these limitations. beilstein-journals.orgresearchgate.net

Carbonyl CompoundAlkeneLight SourceKey FeaturesRef
BenzaldehydeFuranUVForms exo-adduct with high selectivity researchgate.net
BenzophenoneAmyleneUVOne of the first examples of this reaction nih.gov
α-KetoestersSimple AlkenesVisible Light (with photocatalyst)Milder reaction conditions beilstein-journals.org

Radical and Photochemical Cyclization Approaches

Beyond the Paternò–Büchi reaction, other radical and photochemical strategies have been developed for oxetane ring formation. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization.

One such approach involves the generation of ketyl radicals from α-acetyloxy iodides upon irradiation. These radicals can then add to an alkene in a Giese-type addition, followed by an in situ cyclization to form the oxetane ring. beilstein-journals.org This strategy addresses some limitations of traditional methods by not relying on pre-functionalized starting materials. researchgate.net

Another innovative method utilizes a hydrogen atom transfer (HAT) process to generate a radical on an alcohol substrate. acs.orgnih.gov This radical then adds to a vinyl sulfonium (B1226848) ion. The resulting intermediate possesses an excellent leaving group, which facilitates the challenging 4-exo-tet cyclization to yield the oxetane product under mild conditions. acs.orgnih.gov This approach is notable for its applicability to the late-stage functionalization of complex molecules. acs.org

Furthermore, photochemical cascade reactions have been employed to construct complex polycyclic systems containing an oxetane ring. For instance, the irradiation of a cyclopent-2-enone and an alkene can lead, through a series of photochemical steps including a [2+2] cycloaddition and a Norrish-type I cleavage, to angular tricyclic skeletons incorporating a 4:4:4 oxetane core. beilstein-journals.orgresearchgate.net

Metal-Catalyzed Oxidative Cyclization

Metal-catalyzed reactions offer an alternative route to oxetanes through oxidative cyclization. These methods provide access to functionalized oxetanes under conditions that are often complementary to photochemical approaches.

A notable example is the cobalt-catalyzed cycloisomerization of homoallylic alcohols via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism. beilstein-journals.orgnih.gov This process generates a cobalt-hydride complex that reacts with the alkene to form an alkylcobalt intermediate. A subsequent single-electron oxidation makes the cobalt an excellent leaving group, enabling an intramolecular displacement to form the oxetane ring and regenerate the catalyst. beilstein-journals.orgnih.gov This method is particularly useful for preparing medicinally relevant spirooxetanes. beilstein-journals.org

In a different approach, Fan and co-workers demonstrated an oxidative cyclization of malonate Michael adducts. acs.org The reaction, promoted by iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu₄NI), selectively forms oxetanes when conducted in an open-air system with water. acs.org Copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols has also been shown to favor the 4-exo ring closure to produce oxetanes, attributed to the pre-coordination of the copper catalyst facilitating the cyclization. beilstein-journals.orgnih.gov

Ring Expansion Strategies

Ring expansion of smaller, strained rings like oxiranes (epoxides) presents a thermodynamically favorable strategy for synthesizing oxetanes. magtech.com.cnbeilstein-journals.org This approach leverages the release of ring strain in moving from a three-membered to a four-membered ring.

A common method involves the use of sulfur ylides, such as those generated from trimethyloxosulfonium iodide. acs.org The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the oxetane with the expulsion of dimethyl sulfoxide (B87167) (DMSO). acs.org This strategy has been successfully applied to generate enantioenriched oxetanes from chiral epoxides. illinois.edu Selenium-based reagents have also been used to facilitate similar epoxide ring expansions. illinois.edu

Metal catalysts can also mediate ring expansion. For example, alkynyl oxetanes, when treated with a Cu(I) catalyst in the presence of an oxidant, can undergo ring expansion to form dihydrofurans and lactones, demonstrating the synthetic utility of the oxetane as a precursor to larger rings. acs.orgresearchgate.net

Starting MaterialReagent(s)Key FeatureRef
EpoxideSulfur Ylide (e.g., from trimethyloxosulfonium iodide)Forms 2-substituted oxetanes in high yields acs.org
Chiral EpoxideChiral Sulfur YlideProduces enantioenriched oxetanes illinois.edu
Allyl Glycidyl EtherssBuLi in THF/HMPACan favor oxetane formation over other ring sizes acs.org

Introduction and Functional Group Transformation of the Amine Moiety

The 3-amino group is a critical feature of the target compound. Its installation can be achieved through various methods, including direct amination of an oxetane precursor or via coupling strategies that form the C-N bond.

Direct Amination and Amide Coupling Strategies

Direct introduction of the amine often involves reductive amination of oxetan-3-one, a widely used building block. nih.gov This reaction with an amine or ammonia (B1221849) source provides direct access to 3-aminooxetanes.

An alternative and increasingly important strategy mimics the classical amide bond formation found frequently in medicinal chemistry. hepatochem.com A novel method developed by Bull and colleagues utilizes 3-aryl-oxetane-3-sulfonyl fluorides as precursors. beilstein-journals.orgthieme.deresearchgate.net These compounds undergo a defluorosulfonylative coupling with a wide range of primary and secondary amines. thieme.denih.gov The reaction proceeds through the formation of a planar oxetane carbocation intermediate upon gentle heating, which is then trapped by the amine nucleophile. nih.gov This "amide-like" disconnection is powerful because it allows for the use of the vast libraries of commercially available amines to rapidly generate diverse 3-aryl-3-aminooxetane analogues, which are considered valuable benzamide (B126) bioisosteres. researchgate.netnih.govresearchgate.net

PrecursorReagent(s)ProductKey AdvantageRef
Oxetan-3-oneAmine, Reducing Agent3-AminooxetaneUtilizes a common building block nih.gov
3-Aryl-oxetane-3-sulfonyl fluoridePrimary or Secondary Amine, K₂CO₃3-Aryl-3-aminooxetaneMimics amide coupling, allows use of amine libraries beilstein-journals.orgnih.gov

Reduction of Nitro or Cyano Precursors

A common and reliable method for the preparation of primary amines is the reduction of corresponding nitro or cyano compounds. This approach is widely applicable and can be adapted for the synthesis of this compound, provided the requisite nitro or cyano-functionalized spirocyclic precursors are accessible.

Once the nitro or cyano precursor is obtained, a variety of reducing agents can be employed to convert it to the desired amine. The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions.

For the reduction of a nitro precursor (3-nitro-1-oxaspiro[3.5]nonane):

A range of metal-based and metal-free reduction systems are effective for the conversion of nitroalkanes to primary amines.

Reducing Agent/SystemConditionsComments
H₂, Pd/CTypically 1-4 atm H₂, room temperatureA common and efficient catalytic hydrogenation method.
Fe, HCl or NH₄ClAcidic or neutral aqueous conditionsA classic and cost-effective method.
Zn, HCl or CH₃COOHAcidic conditionsAnother widely used metal-based reduction.
LiAlH₄Anhydrous ether or THFA powerful reducing agent, but less chemoselective.
HSiCl₃, Et₃NDichloromethane, 0 °C to room temperatureA mild, metal-free reduction method. beilstein-journals.org

For the reduction of a cyano precursor (1-oxaspiro[3.5]nonane-3-carbonitrile):

The reduction of nitriles to primary amines is also a well-established transformation in organic synthesis.

Reducing Agent/SystemConditionsComments
H₂, Raney Ni or Rh/Al₂O₃High pressure and temperatureOften used in industrial settings.
LiAlH₄Anhydrous ether or THF, followed by aqueous workupA highly effective, albeit non-selective, reducing agent.
BH₃·THFTHF, refluxA useful alternative to LiAlH₄ with different selectivity.
NaBH₄, CoCl₂Methanol, room temperatureA milder borohydride-based system.

The successful application of these methods would provide a direct route to racemic this compound.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. nih.gov This strategy is particularly well-suited for the synthesis of this compound, as the corresponding ketone precursor, 1-Oxaspiro[3.5]nonan-3-one, is a known compound. chemsynthesis.com The reaction proceeds through the in situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced to the target amine.

For the synthesis of the parent this compound, ammonia can be used as the nitrogen source. The process involves the condensation of 1-Oxaspiro[3.5]nonan-3-one with ammonia to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common due to their mildness and selectivity. masterorganicchemistry.com

Reducing AgentAmine SourceTypical Conditions
Sodium cyanoborohydride (NaBH₃CN)Ammonia, NH₄OAcMethanol, room temperature
Sodium triacetoxyborohydride (NaBH(OAc)₃)Ammonia, NH₄OAcDichloroethane, room temperature
H₂, Pd/C or Raney NiAmmoniaMethanol, elevated pressure
Borane-ammonia complex (H₃B·NH₃)N/AMethanol, reflux

This methodology can also be readily adapted to synthesize N-substituted analogues of this compound by using primary or secondary amines in place of ammonia. This flexibility makes reductive amination a highly valuable tool for generating a library of derivatives for further studies.

Enantioselective Synthesis and Chiral Resolution of Spirocyclic Amines

This compound possesses a chiral center at the 3-position of the oxetane ring. The preparation of enantiomerically pure forms of this amine is crucial for its application in pharmaceuticals and other areas of chemical biology. Two primary strategies are employed to obtain single enantiomers: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis:

This approach aims to create the desired enantiomer directly. While specific methods for the enantioselective synthesis of this compound have not been reported, general strategies for the asymmetric synthesis of amines could be adapted. For instance, an asymmetric reductive amination of 1-Oxaspiro[3.5]nonan-3-one could be envisioned using a chiral catalyst or a chiral ammonia equivalent.

Chiral Resolution:

Chiral resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. rsc.org A common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Common Chiral Resolving Agents for Amines:

Resolving AgentType
(+)-Tartaric acidChiral Dicarboxylic Acid
(-)-Tartaric acidChiral Dicarboxylic Acid
(+)-Camphorsulfonic acidChiral Sulfonic Acid
(-)-Camphorsulfonic acidChiral Sulfonic Acid
(+)-Mandelic acidChiral α-Hydroxy Acid
(-)-Mandelic acidChiral α-Hydroxy Acid

The process of chiral resolution can be outlined as follows:

Reaction of racemic this compound with one enantiomer of a chiral acid in a suitable solvent.

Fractional crystallization to isolate one of the diastereomeric salts.

Liberation of the enantiomerically enriched amine from the salt by treatment with a base.

The other diastereomer can be recovered from the mother liquor and the other enantiomer of the amine can be isolated.

The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization conditions.

Modular and Convergent Synthetic Approaches for Derivatives

Modular and convergent synthetic strategies are highly desirable for the efficient generation of libraries of analogues for structure-activity relationship (SAR) studies. These approaches involve the synthesis of key building blocks that can be combined in various ways to produce a diverse range of final products.

For the synthesis of derivatives of this compound, a modular approach could involve the separate synthesis of a variety of substituted oxetane precursors and substituted cyclohexane precursors, which are then combined to form the spirocyclic core.

A convergent synthesis could involve the preparation of a key intermediate, such as 1-Oxaspiro[3.5]nonan-3-one, which can then be diversified in the final steps of the synthesis. For example, as discussed in the reductive amination section, a wide array of primary and secondary amines can be reacted with the ketone to generate a library of N-substituted derivatives.

Furthermore, the amine functionality of this compound itself serves as a handle for further derivatization. It can be acylated, alkylated, or used in other C-N bond-forming reactions to introduce a wide range of substituents, thus allowing for a modular approach to the final products.

An example of a modular approach to N-substituted derivatives is outlined below:

Building Block 1Building Block 2ReactionProduct
1-Oxaspiro[3.5]nonan-3-oneR-NH₂ (various primary amines)Reductive AminationN-substituted 1-Oxaspiro[3.5]nonan-3-amines
This compoundR-COCl (various acyl chlorides)AcylationN-acyl 1-Oxaspiro[3.5]nonan-3-amines
This compoundR-X (various alkyl halides)AlkylationN-alkyl 1-Oxaspiro[3.5]nonan-3-amines

These strategies provide a powerful platform for the systematic exploration of the chemical space around the this compound scaffold.

Chemical Reactivity and Transformations of 1 Oxaspiro 3.5 Nonan 3 Amine

Reactions Involving the Oxetane (B1205548) (Four-Membered) Ring System

The oxetane ring is characterized by significant ring strain and polarized carbon-oxygen bonds, making it susceptible to ring-opening reactions, particularly when activated by Lewis or Brønsted acids. beilstein-journals.orgacs.org This reactivity is a cornerstone of oxetane chemistry, allowing for the introduction of diverse functionalities.

The inherent strain of the oxetane ring in 1-Oxaspiro[3.5]nonan-3-amine facilitates its cleavage by nucleophiles, a reaction typically catalyzed by acids. beilstein-journals.org This process alleviates the ring strain and results in the formation of a more stable, open-chain product. The regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. Nucleophiles will then preferentially attack the more sterically accessible C2 or C4 methylene (B1212753) carbons, leading to the formation of a 1-(1-(hydroxymethyl)cyclohexyl)ethan-1-ol derivative. A variety of nucleophiles can be employed in this transformation. For instance, reaction with water would yield a diol, while alcohols would produce a hydroxy ether. Amines can also act as nucleophiles, resulting in the formation of an amino alcohol. This type of reactivity has been widely exploited in the synthesis of complex molecules where the oxetane serves as a masked 1,3-diol. beilstein-journals.orgacs.org

Table 1: Representative Oxetane Ring-Opening Reactions

Nucleophile Reagent Example Product Class
Water H₂O / H⁺ 1,3-Diol
Alcohol R-OH / H⁺ Hydroxy Ether
Amine R-NH₂ / H⁺ Amino Alcohol

The C3 carbon of this compound is a stereocenter. While the parent compound is typically supplied as a racemate, the potential for stereochemical changes exists. Epimerization or stereochemical inversion at this center would require breaking and reforming one of the bonds to the C3 carbon. Such transformations are not spontaneous but can occur during certain chemical reactions. For instance, reactions proceeding through an SN1-type mechanism involving the amine group could potentially lead to racemization if a planar intermediate is formed. Similarly, synthetic routes targeting enantiopure versions of this amine might involve steps where stereochemistry is deliberately inverted, a common strategy in asymmetric synthesis. acs.org

Reactions at the Amine Functionality

The primary amine group at the C3 position is a key site for functionalization, behaving as a typical primary amine nucleophile. beilstein-journals.org It readily participates in a wide range of reactions to form various nitrogen-containing derivatives, often while keeping the oxetane ring intact, provided that strongly acidic conditions are avoided. chemrxiv.org

The nucleophilic nature of the primary amine allows for straightforward modification through acylation, alkylation, and sulfonylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust and high-yielding transformation. masterorganicchemistry.com

Alkylation: The amine can be alkylated using alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the stoichiometry and reaction conditions.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.

Table 2: Functionalization of the Amine Group

Reaction Type Reagent Class Product Functional Group
Acylation Acid Chloride (RCOCl) Amide
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine

Further illustrating the versatility of the amine group, it can be converted into imines and amides.

Formation of Imines: The primary amine condenses with aldehydes or ketones, typically under mild acid catalysis, to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. libretexts.orglibretexts.org The reaction is generally reversible. libretexts.org

Formation of Amides: As noted in section 3.2.1, amides are readily formed. This can be achieved by reacting the amine with a carboxylic acid using a coupling agent (like DCC or EDC) to facilitate the dehydration, or more directly with an activated carboxylic acid derivative like an acid chloride or anhydride (B1165640). masterorganicchemistry.com

Transformations at Other Functionalizable Positions

Beyond the oxetane ring and the amine group, this compound has limited sites for straightforward functionalization. The spiro-fused cyclohexane (B81311) ring consists of saturated C-H bonds. These bonds are generally unreactive under standard organic synthesis conditions. Functionalization of the cyclohexyl moiety would require more drastic measures, such as free-radical halogenation or powerful oxidizing agents, which could compromise the integrity of the oxetane and amine functionalities. Therefore, the chemical transformations of this molecule are almost exclusively centered on the high reactivity of the strained oxetane ring and the versatile nucleophilicity of the primary amine group. beilstein-journals.orgchemrxiv.org

Oxidation Reactions

The primary amine group in this compound is susceptible to oxidation, which can lead to various products depending on the reagents and conditions employed. A common transformation is the oxidation of the amine to a ketone, yielding 1-Oxaspiro[3.5]nonan-3-one. This conversion is a valuable synthetic step for accessing related spirocyclic scaffolds.

Furthermore, oxidative rearrangement reactions have been observed in related spiro-indole systems using reagents like Oxone®, suggesting that complex oxidative cascades could be possible for this compound derivatives under specific conditions. acs.org For instance, oxidative cyclization is a known method for fusing rings onto similar amino-acetanilide structures.

Reduction Reactions

While the this compound molecule itself is not typically a substrate for reduction, its primary amine functionality makes it an excellent building block for reductive amination reactions. This powerful method allows for the synthesis of secondary and tertiary amines by reacting this compound with various aldehydes and ketones. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This approach avoids the common problem of over-alkylation often seen in direct alkylation of amines.

Below is a table illustrating potential reductive amination reactions with this compound.

Carbonyl CompoundReducing AgentProduct Name
FormaldehydeNaBH(OAc)₃N-Methyl-1-oxaspiro[3.5]nonan-3-amine
AcetoneNaBH₃CNN-Isopropyl-1-oxaspiro[3.5]nonan-3-amine
Cyclohexanone (B45756)NaBH(OAc)₃N-Cyclohexyl-1-oxaspiro[3.5]nonan-3-amine
BenzaldehydeNaBH₃CNN-Benzyl-1-oxaspiro[3.5]nonan-3-amine

Substitution Reactions (Nucleophilic and Electrophilic)

The dual functionality of this compound dictates its role in substitution reactions. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, while the significant ring strain of the oxetane ring makes its carbon atoms electrophilic and susceptible to ring-opening. illinois.eduyoutube.com

Nucleophilicity of the Amine: The primary amine readily reacts with various electrophiles. For example, N-acylation with acyl chlorides or anhydrides produces stable amide derivatives. Similarly, N-alkylation with alkyl halides can yield secondary and tertiary amines, although careful control of stoichiometry is required to prevent polyalkylation.

Electrophilicity of the Oxetane Ring: The strained oxetane ring can be opened by a wide range of nucleophiles. researchgate.net This reaction is typically catalyzed by Brønsted or Lewis acids, which activate the oxetane oxygen, making the ring carbons more electrophilic. acs.org The ring-opening provides a route to 1,3-difunctionalized cyclohexane derivatives, which are valuable synthetic intermediates. Strong nucleophiles, such as organolithium reagents, can also open the ring without an acid catalyst. youtube.com

The table below summarizes key substitution reactions.

Reaction TypeElectrophile / NucleophileConditionsProduct Type
N-AcylationAcetyl ChlorideBase (e.g., Et₃N)N-(1-Oxaspiro[3.5]nonan-3-yl)acetamide
N-AlkylationMethyl IodideBase (e.g., K₂CO₃)N-Methyl-1-oxaspiro[3.5]nonan-3-amine
Ring-OpeningHCl (aq)Heat1-(1-(Aminomethyl)cyclohexyl)ethane-1,2-diol
Ring-OpeningThiophenolLewis Acid (e.g., BF₃·OEt₂)3-((1-(Hydroxymethyl)cyclohexyl)thio)propan-1-amine

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Key areas of investigation include elucidating reaction pathways through isotopic labeling and understanding the factors that control stereochemical outcomes.

Reaction Mechanism Elucidation via Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. acs.org While specific KIE studies on this compound have not been reported, the principles can be applied to understand its reactivity.

For instance, in an N-acylation reaction, replacing the amine protons with deuterium (B1214612) (N-D) would allow for the measurement of a primary KIE. A significant kH/kD value (>1) would indicate that N-H bond cleavage is part of the rate-determining step.

More compellingly, KIE studies could illuminate the mechanism of nucleophilic ring-opening of the oxetane. By placing an isotopic label (e.g., ¹³C or ²H) at one of the oxetane methylene carbons (C2 or C4), one could distinguish between different mechanistic pathways:

An Sₙ2-like mechanism would show a small primary KIE, as the C-O bond is broken concurrently with nucleophile attack.

An Sₙ1-like mechanism , proceeding through a planar oxetane carbocation intermediate, would exhibit a small secondary KIE. nih.gov Kinetic and computational studies on the formation of other amino-oxetanes have supported the formation of an oxetane carbocation as the rate-determining step in certain reactions. nih.gov

Understanding Regioselectivity and Diastereoselectivity

Regioselectivity: In acid-catalyzed ring-opening reactions, the nucleophile can attack either of the two non-spiro oxetane carbons (C2 or C4). The regioselectivity of this attack is governed by a combination of steric and electronic factors.

Steric Control: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. For this compound, the C2 and C4 positions are sterically differentiated by the adjacent amine-bearing carbon (C3).

Electronic Control: Under strongly acidic conditions where an Sₙ1-like mechanism might operate, the reaction may proceed through the more stable carbocation intermediate. The stability of this potential intermediate would dictate the site of nucleophilic attack. Studies on the photocycloaddition of ethenes to quinones to form spiro-oxetanes have shown that regioselectivity can be controlled by polar factors in the transition state. rsc.org

Diastereoselectivity: The spirocyclic nature of this compound introduces facial bias for reactions at the oxetane ring or the amine substituent. If the cyclohexane ring contains pre-existing stereocenters, it can direct the approach of incoming reagents. For example, the reduction of a ketone derivative (1-Oxaspiro[3.5]nonan-3-one) with a hydride reagent could show diastereoselectivity, leading to a preferential formation of one diastereomer of the corresponding alcohol. Similarly, reactions on the amine with chiral reagents could proceed with diastereoselection. Rhodium-catalyzed amino-oxygenation of dienes has been shown to proceed with excellent diastereoselectivity, highlighting the ability of metal catalysts to control stereochemistry in related systems. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design Principles for 1-Oxaspiro[3.5]nonan-3-amine Derivatives

The design of derivatives of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the rigidification of a ligand's conformation by introducing a ring structure, which can reduce the entropic penalty upon binding to a protein target. researchgate.net Spirocycles are particularly adept at this, offering a greater degree of three-dimensionality compared to flat aromatic systems. researchgate.net

Influence of Spirocyclic Ring Size and Heteroatom Position on Conformation

The conformation of a spirocyclic compound is significantly influenced by the size of its constituent rings and the position of any heteroatoms. In the case of this compound, the fusion of a four-membered oxetane (B1205548) ring with a six-membered cyclohexane (B81311) ring creates a rigid structure with well-defined geometries. The presence of the oxygen atom in the oxetane ring reduces gauche interactions, leading to a more planar structure relative to a cyclobutane (B1203170) ring. nih.gov

Studies on related spirocyclic systems have shown that altering the ring size can fine-tune the orientation of substituents, which is critical for optimizing interactions with a biological target. tandfonline.com For instance, in a series of conformationally restricted aminoglycoside analogs, changing the size of an appended ring altered the position of a key hydroxyl group, impacting ribosomal binding and antibacterial activity. tandfonline.com Similarly, the position of the heteroatom is crucial. Placing a heteroatom within the spirocycle allows for the placement of an exit vector for further functionalization that is orthogonal to the carbon-centered exit vectors, providing a powerful tool for exploring chemical space. nih.gov

Table 1: Comparison of Spirocyclic Scaffolds

Spirocyclic Scaffold Ring Sizes Key Conformational Features Potential Impact on Activity
1-Oxaspiro[3.5]nonane 4 and 6 Rigid, oxetane ring is relatively planar Defined substituent vectors, potential for improved solubility
Spiro[3.3]heptane 4 and 4 Highly rigid, predictable exit vectors Often used as bioisostere for 6-membered rings
Spiro[4.5]decane 5 and 6 More flexible than smaller ring systems Allows for different conformational sampling
Spiro[2.3]hexane 3 and 4 Highly strained Unique spatial arrangement of substituents

Conformational Rigidity and its Impact on Molecular Recognition

The rigid nature of spirocyclic compounds like this compound is a key advantage in drug design. This rigidity reduces the entropic penalty associated with a molecule adopting a specific conformation required for binding to a biological target, which can lead to higher binding affinity. researchgate.netenamine.net This pre-organization of the bioactive conformation is a hallmark of spirocyclic scaffolds. nih.gov

Molecular recognition, the specific interaction between molecules, is highly dependent on the three-dimensional shape and charge distribution of the interacting partners. ucla.edu The well-defined and rigid structure of a spirocycle allows for the precise positioning of functional groups in three-dimensional space, which can lead to highly specific and potent interactions with a target protein. tandfonline.com This is in contrast to more flexible molecules that can adopt multiple conformations, only one of which may be active, leading to a loss of binding energy.

Role of the Amine Functionality and its Substituents in Molecular Interactions

The primary amine group at the 3-position of the this compound scaffold is a critical functional group for molecular interactions. Amines are common in drug molecules as they can be protonated at physiological pH, allowing them to form strong ionic interactions with negatively charged residues in a protein's active site. drugdesign.org The amine can also act as a hydrogen bond donor, further stabilizing the drug-target complex. drugdesign.org

The substituents on the amine nitrogen can be systematically varied to probe the steric and electronic requirements of the binding pocket. For example, in a series of spirocyclic σ1 receptor ligands, methylation of a secondary amine to a tertiary amine led to a decrease in σ1 receptor affinity, indicating that the hydrogen on the secondary amine was important for binding. nih.gov In another study, replacing a benzyl (B1604629) substituent with a cyclohexylmethyl group at the amino moiety significantly increased σ1 affinity, highlighting the importance of the size and shape of the substituent. rsc.org

Table 2: Potential Amine Substitutions and Their Rationale

Amine Substituent (R) Potential Interaction Rationale for Variation
-H (Primary amine) Ionic interaction, H-bond donor Baseline interaction, starting point for derivatization
-CH3 (Methyl) Hydrophobic interaction Probes for small hydrophobic pockets
-CH2Ph (Benzyl) π-stacking, hydrophobic interaction Explores aromatic interactions
-C(O)CH3 (Acetyl) H-bond acceptor Introduces a hydrogen bond acceptor, removes basicity

Spirocyclic Moieties as Bioisosteric Replacements in Molecular Design

The this compound scaffold itself can be considered a bioisosteric replacement for other substituted ring systems. The oxetane portion is a well-established bioisostere for carbonyl groups and gem-dimethyl groups, offering improved metabolic stability and solubility. nih.gov The entire spirocyclic framework provides a three-dimensional alternative to flat aromatic rings, a strategy often referred to as "escaping from flatland". researchgate.net

Systematic Variation of Peripheral Fragments and Their Contributions to Activity

Beyond the core scaffold, the systematic variation of peripheral fragments is a cornerstone of structure-activity relationship studies. drugdesign.org For this compound derivatives, this would involve modifying substituents on both the cyclohexane and oxetane rings, in addition to the amine functionality.

For example, in the development of spirocyclic chromane (B1220400) antimalarial agents, extensive modifications were made to a peripheral piperidine (B6355638) ring, including alkylation and the introduction of various aryl groups. nih.govnih.gov These changes led to significant variations in activity and properties, allowing for the identification of key structural features required for potency. nih.govnih.gov Similarly, in a series of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, optimization of an N-capping group and an aryl group led to a potent agonist with favorable pharmacokinetic properties. nih.gov The introduction of electron-donating or -withdrawing substituents on peripheral aromatic rings can also be used to modulate the electronic properties of the molecule and its interactions with the target. acs.org

Molecular Interactions and Biological Target Engagement Non Clinical Focus

Theoretical Frameworks for Ligand-Target Binding Interactions

The binding of a ligand, such as 1-Oxaspiro[3.5]nonan-3-amine, to a biological target is a highly specific process governed by a combination of non-covalent interactions.

Hydrogen Bonding and Electrostatic Interactions

The primary amine (-NH2) group and the ether oxygen of the oxetane (B1205548) ring in this compound are key features for forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the ether oxygen can serve as hydrogen bond acceptors. These interactions are crucial for the specificity and stability of ligand-receptor complexes. Furthermore, under physiological pH, the primary amine is likely to be protonated (-NH3+), allowing for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a binding pocket.

Mechanisms of Molecular Modulation of Enzyme or Receptor Activity

The interaction of this compound with a biological target can lead to the modulation of the target's activity through various mechanisms.

Allosteric Modulation and Orthosteric Binding

Depending on the target, this compound could potentially act as either an orthosteric or an allosteric modulator. nih.gov Orthosteric binding would involve the compound directly competing with the endogenous ligand for the primary binding site (the active site). nih.gov In contrast, allosteric modulation would occur if the compound binds to a different site on the protein, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the activity of the primary ligand, respectively. nih.gov The diverse sequences of allosteric binding sites can allow for higher selectivity compared to the highly conserved orthosteric sites. nih.gov

Enzyme Inhibition or Activation Pathways

Should this compound bind to an enzyme, it could act as an inhibitor or an activator. As an inhibitor, it could compete with the substrate for the active site (competitive inhibition), bind to an allosteric site to change the enzyme's conformation (non-competitive or uncompetitive inhibition), or form a covalent bond with the enzyme (irreversible inhibition). Conversely, as an activator, it might bind to an allosteric site and induce a conformational change that enhances the enzyme's catalytic activity.

Application as Biochemical Probes for Pathway Elucidation

Due to its specific structural features, this compound could be a valuable tool as a biochemical probe. By modifying the molecule with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule), researchers could potentially use it to identify and study its biological targets. Such probes can help in elucidating complex biological pathways and in validating novel drug targets. The ability to track the interaction of the probe with its target in real-time can provide invaluable insights into molecular recognition and cellular function.

Investigation in In Vitro Preclinical Research Models for Target Identification

The identification of specific biological targets for novel chemical entities is a cornerstone of modern drug discovery. For this compound and its analogues, in vitro preclinical research models are instrumental in elucidating their mechanism of action. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of spirocyclic and oxetane-containing compounds has been the subject of significant investigation.

Research into structurally related compounds, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has demonstrated notable in vitro activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.govmdpi.com For instance, certain derivatives have exhibited potent cytotoxicity with IC50 values in the sub-micromolar range, suggesting that the spirocyclic scaffold may serve as a pharmacophore for anticancer agents. nih.govmdpi.com The activity of these related compounds points towards potential molecular targets within cancer-related pathways.

Furthermore, spiro-isoquinolino piperidine (B6355638) derivatives have been synthesized and evaluated for their inhibitory activity against phosphodiesterase 5 (PDE5), an enzyme crucial in various signaling pathways. nih.gov This highlights the potential for spirocyclic structures to interact with well-defined enzymatic targets. The investigation into such analogues provides a framework for the potential target classes that this compound might engage.

Modulation of Specific Biochemical Pathways at the Molecular Level

The biological effects of a compound are ultimately determined by its ability to modulate specific biochemical pathways. The structural motifs present in this compound suggest several potential areas of interaction at the molecular level.

Neurotransmitter System Modulation

Biogenic amines, such as dopamine (B1211576) and serotonin, are critical neurotransmitters that regulate a vast array of physiological and cognitive processes. ekb.egnih.govnih.gov The amine functional group in this compound makes it a candidate for interaction with components of neurotransmitter systems, including receptors, transporters, and enzymes.

While direct evidence for the modulation of neurotransmitter systems by this compound is limited, studies on related spirocyclic systems provide some insights. For instance, the endocannabinoid system, which modulates the release of dopamine and serotonin, is a known target for various small molecules. nih.gov Additionally, certain aromatic amines have demonstrated neuroprotective properties, suggesting an interaction with pathways relevant to neuronal health. nih.gov The structural similarity of this compound to known neuromodulators warrants further investigation into its potential effects on neurotransmission.

Oxidative Stress Response Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. nih.govnih.govrsc.org Compounds with antioxidant properties can mitigate this damage. Aromatic amines and various spirocyclic derivatives have been identified as possessing significant antioxidant potential. nih.govnih.govrsc.org

A study on furoxan-coupled spiro-isoquinolino piperidine derivatives revealed moderate to good antioxidant activity based on their radical scavenging effect on the stable DPPH free radical. nih.gov This further supports the potential for spirocyclic structures to exhibit antioxidant properties.

Interactions with Kinases and Other Cellular Targets

Protein kinases are a large family of enzymes that play a critical role in cellular signaling and are prominent targets for therapeutic intervention, particularly in oncology. ekb.egcancertreatmentjournal.com The pyrrole (B145914) indolin-2-one scaffold, a type of spiro compound, is a well-known kinase inhibitor used for anti-angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com

Structural modifications to these spirocyclic kinase inhibitors can significantly influence their selectivity and inhibitory activity. cancertreatmentjournal.com This demonstrates the principle that the rigid, three-dimensional structure of spirocycles can be effectively utilized to target the ATP-binding sites of kinases. Quinoxaline derivatives, another class of heterocyclic compounds, also exhibit anticancer activity through the inhibition of various protein kinases. ekb.eg

While direct kinase inhibition data for this compound is not currently available, the established precedent of spirocyclic compounds as kinase inhibitors suggests that this is a plausible area for its biological activity. The investigation of 1-oxa-4-azaspiro rsc.orgmdpi.comdeca-6,9-diene-3,8-dione derivatives against cancer cell lines further supports the potential for this class of compounds to interact with cellular targets relevant to cancer progression. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound such as 1-Oxaspiro[3.5]nonan-3-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the spirocyclic framework.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number of distinct proton environments, their chemical shifts, and their coupling interactions. The protons of the cyclohexane (B81311) ring are expected to show complex splitting patterns due to their diastereotopic nature relative to the oxetane (B1205548) ring. The protons on the oxetane ring would likely appear as multiplets, with their chemical shifts influenced by the adjacent oxygen atom and the amine group. The methine proton at the C3 position, attached to the amine group, would be a key diagnostic signal.

Expected ¹H NMR Data for this compound (Theoretical data based on analogous structures)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Cyclohexane CH₂1.40 - 1.70m-
Oxetane CH₂ (C2)4.40 - 4.60m-
Oxetane CH (C3)3.80 - 4.00m-
Oxetane CH₂ (C4)4.60 - 4.80m-
NH₂1.50 - 2.50br s-

¹³C NMR for Carbon Skeleton and Hybridization

Expected ¹³C NMR Data for this compound (Theoretical data based on analogous structures)

Carbon Assignment Expected Chemical Shift (ppm)
Cyclohexane CH₂20 - 40
Spiro C (C5)75 - 85
Oxetane C (C2)70 - 80
Oxetane C (C3)50 - 60
Oxetane C (C4)70 - 80

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assemble the molecular structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the cyclohexane and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the spirocyclic junction by showing correlations between the cyclohexane protons and the spiro carbon (C5), as well as the oxetane carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the calculation of its elemental formula (C₈H₁₅NO), providing strong evidence for the compound's identity.

Fragmentation Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the opening of the oxetane ring and the loss of small neutral molecules or radicals from the cyclohexane ring. The observation of characteristic fragment ions would corroborate the proposed connectivity of the spirocyclic system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, ether, and alkane moieties.

The presence of the primary amine (-NH₂) group is typically confirmed by several distinct vibrations. libretexts.org Two separate peaks are anticipated in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgwpmucdn.com Furthermore, a characteristic scissoring (bending) vibration for the N-H bond is expected to appear around 1600 cm⁻¹. The C-N stretching vibration of an aliphatic amine generally produces a signal in the 1250-1000 cm⁻¹ range. libretexts.org

The ether linkage (C-O-C) within the four-membered oxetane ring will be evident from a strong C-O stretching band, typically found in the 1150-1050 cm⁻¹ region. The aliphatic nature of the cyclohexane and oxetane rings is confirmed by C-H stretching absorptions occurring just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3200 (two bands)Medium
Primary Amine (N-H)Scissoring (Bending)~1600Medium-Variable
Aliphatic Amine (C-N)Stretch1250 - 1000Medium
Ether (C-O-C)Stretch1150 - 1050Strong
Alkane (C-H)Stretch< 3000Strong
Alkane (CH₂)Bending~1470Medium

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping the precise coordinates of each atom in the crystal lattice.

A successful crystallographic analysis would yield a wealth of structural data:

Connectivity and Constitution: It would confirm the spirocyclic fusion of the cyclohexane and oxetane rings at a single quaternary carbon atom.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles would be obtained, defining the exact geometry of the molecule.

Conformation: The analysis would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat) and the puckering of the oxetane ring in the solid state.

Stereochemistry: The carbon atom to which the amine group is attached (C3) is a stereocenter. For a crystalline sample of a single enantiomer, X-ray crystallography can determine its absolute stereochemistry (R or S configuration) through anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or as a counter-ion. For a racemic mixture, it would show the presence of both enantiomers in the unit cell.

Table 2: Key Structural Parameters Determinable by X-ray Crystallography

ParameterInformation Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupSymmetry operations of the crystal lattice.
Atomic CoordinatesPrecise 3D position of every atom.
Bond Lengths & AnglesGeometric relationship between atoms (e.g., C-O, C-N, C-C bonds).
Absolute ConfigurationDetermination of R/S configuration at the chiral center (for enantiopure crystals).

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is essential for separating this compound from any impurities, starting materials, or byproducts and for determining its enantiomeric purity.

HPLC is a versatile technique for assessing the chemical purity of non-volatile or thermally sensitive compounds.

Purity Analysis: A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the basic nature of the amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Enantiomeric Excess (e.e.) Analysis: To separate the two enantiomers of this compound, chiral HPLC is required. This involves using a column with a chiral stationary phase (CSP). The differential interaction of the R and S enantiomers with the CSP leads to different retention times, allowing for their baseline separation and quantification to determine the enantiomeric excess.

Table 3: Typical HPLC Conditions for Analysis

Analysis TypeStationary PhaseTypical Mobile PhaseDetector
Purity AssessmentReversed-Phase (e.g., C18)Acetonitrile / Water + 0.1% Formic AcidLC-MS, ELSD
Enantiomeric ExcessChiral (e.g., polysaccharide-based)Hexane / Isopropanol + modifierUV, Circular Dichroism (CD)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight of 141.21 g/mol , this compound is sufficiently volatile for GC analysis. sigmaaldrich.com

Purity Analysis: For purity determination, a GC system equipped with a standard non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) and a Flame Ionization Detector (FID) would be effective. However, primary amines can sometimes exhibit peak tailing on standard columns. To mitigate this, derivatization is a common strategy. nih.gov Reacting the amine with an agent like trifluoroacetic anhydride (B1165640) or a silylating agent (e.g., BSTFA) converts it into a less polar, more volatile derivative, resulting in improved chromatographic peak shape. GC coupled with Mass Spectrometry (GC-MS) is particularly useful for both separation and identification of components.

Enantiomeric Analysis: Similar to HPLC, determining the enantiomeric excess via GC requires a chiral stationary phase. A chiral GC column would enable the separation of the enantiomers, providing a quantitative measure of their ratio.

Table 4: Potential Gas Chromatography (GC) Conditions

Analysis TypeColumn TypeTypical ConditionsDetector
Purity AssessmentNon-polar capillary (e.g., DB-5)Temperature program (e.g., 50°C to 250°C), Helium carrier gasFID, MS
Purity (Derivatized)Non-polar capillary (e.g., DB-5)Analysis of trifluoroacetyl or silyl (B83357) derivativeFID, MS
Enantiomeric AnalysisChiral CapillaryIsothermal or programmed temperature run, optimized for enantioseparationFID, MS

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available information regarding quantum chemical calculations, including Density Functional Theory (DFT) studies, specifically performed on 1-Oxaspiro[3.5]nonan-3-amine. Consequently, data on its electronic structure, reactivity, reaction mechanisms, energy profiles, and transition state analyses are absent from the scientific record.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

No DFT studies detailing the reaction mechanisms involving this compound have been found.

Energy Profiles and Transition State Analysis

Information regarding the energy profiles and transition state analysis for reactions involving this compound is not available in the public domain.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics simulations for this compound have not been reported. While general principles of conformational behavior in spirocyclic systems are understood, dedicated studies on this particular compound are lacking.

Molecular Docking for Predicting Ligand-Target Interactions

No molecular docking studies have been published that specifically use this compound as a ligand to predict interactions with biological targets.

Rational Molecular Design and Virtual Screening Approaches

There is no evidence of this compound being utilized in rational molecular design or virtual screening campaigns as reported in the surveyed literature.

Analysis of Ring Strain and Conformational Stability of Spirocyclic Systems

While the ring strain and conformational stability of spirocyclic systems, particularly those containing strained four-membered rings like oxetane (B1205548), are subjects of general theoretical interest, no studies have focused specifically on quantifying these properties for this compound. The stability of such systems is a complex interplay of ring strain, torsional effects, and transannular interactions, but specific data for the title compound is unavailable.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Methodologies

While methods for the synthesis of spirocyclic oxetanes exist, future efforts will likely focus on creating more efficient, sustainable, and enantioselective routes to 1-Oxaspiro[3.5]nonan-3-amine and its derivatives.

The development of catalytic methods, particularly asymmetric organocatalysis, stands as a paramount goal for the synthesis of chiral spirocycles. walshmedicalmedia.com Organocatalytic strategies have proven powerful for constructing complex spiro-fused heterocyclic compounds under mild conditions. acs.org Future research could adapt existing organocatalytic methodologies, such as those used for spirooxindoles or spirocyclic tetrahydrothiophenes, to the 1-oxaspiro[3.5]nonane framework. eurjchem.comresearchgate.net For instance, enantioselective cycloaddition reactions or cascade reactions catalyzed by chiral amines or Brønsted acids could provide direct, stereocontrolled access to optically active this compound. acs.org The exploration of transition metal catalysis, which has been complementary to organocatalysis in the synthesis of other spirocycles, also presents a viable research direction for achieving novel and efficient synthetic pathways. bohrium.com

Flow chemistry offers substantial advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. spirochem.com Its application to spiro-oxetane synthesis is a promising and underexplored area. The synthesis of spiro-oxetanes can involve hazardous intermediates, such as diazo compounds, where flow conditions offer a safer alternative by minimizing the volume of reactive species at any given time. thieme-connect.com Future work could focus on developing continuous flow processes for key steps in the synthesis of this compound, potentially integrating reaction, separation, and purification into a single, streamlined operation. spirochem.com This approach would not only improve efficiency and safety but also facilitate large-scale production for potential industrial applications. spirochem.comthieme-connect.com

Exploration of New Chemical Transformations Involving the this compound Core

The dual functionality of this compound—the strained oxetane (B1205548) ring and the primary amine—provides a rich platform for exploring novel chemical transformations. The oxetane ring is prone to ring-opening reactions under various conditions, while the amine group can be readily derivatized. rsc.orgchemrxiv.org

Future research could investigate:

Amine Derivatization: Standard transformations such as acylation, sulfonylation, reductive amination, and C-N cross-coupling reactions could be systematically applied to the amine group to generate a library of diverse derivatives. nih.gov

Oxetane Ring-Opening: The reactivity of the oxetane ring toward various nucleophiles could be explored to synthesize substituted cyclohexane (B81311) derivatives with unique stereochemistry, leveraging the ring strain. chemrxiv.org

Annulation Reactions: The compound's potential as a 1,3-amphoteric molecule, where the amine acts as a nucleophile and the oxetane carbons act as electrophilic sites, could be exploited in intermolecular [3+2] annulation reactions to construct novel, complex heterocyclic systems. rsc.org

Intramolecular Cyclizations: Derivatives of this compound could be designed as precursors for intramolecular reactions, leading to the formation of novel polycyclic spiro-heterocycles. For example, a suitably functionalized side chain on the nitrogen atom could cyclize onto the oxetane ring or the cyclohexane ring.

Application as Scaffolds for Complex Molecule Synthesis

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensionality, which allows for the exploration of new chemical space. researchgate.netacs.org The rigid, defined geometry of spirocycles can lead to improved binding affinity and selectivity for biological targets. rsc.org

This compound is an ideal scaffold for several reasons:

Three-Dimensionality: It provides well-defined exit vectors for substituents, enabling precise spatial arrangement of functional groups to interact with biological targets. acs.org

Improved Physicochemical Properties: The oxetane motif can improve key drug-like properties, such as aqueous solubility and metabolic stability, when used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions. acs.orgresearchgate.net

Synthetic Versatility: The amine handle allows for easy incorporation into larger molecules through standard coupling chemistries, making it a valuable building block for diversity-oriented synthesis. eurjchem.comresearchgate.net

Future work should focus on incorporating the this compound scaffold into screening libraries for drug discovery programs and utilizing it as a key building block in the total synthesis of complex natural products. eurjchem.comresearchgate.net

Further Mechanistic Elucidation of Molecular Interactions at Atomic Resolution

A deeper understanding of the reaction mechanisms and non-covalent interactions of this compound is crucial for optimizing its synthesis and predicting its behavior in different chemical and biological environments. Advanced analytical techniques can provide insights at the atomic level.

Reaction Mechanism Studies: Techniques like in-situ NMR spectroscopy can be employed to monitor reaction kinetics, identify transient intermediates, and elucidate the mechanisms of novel synthetic transformations. ed.ac.uk For example, computational and experimental studies could clarify whether reactions involving the oxetane proceed via SN1-type mechanisms involving oxetane carbocation intermediates or SN2 pathways. researchgate.net

Conformational Analysis: High-resolution NMR spectroscopy (NOE, ROE) and X-ray crystallography can be used to determine the preferred conformations of the spirocyclic system and its derivatives.

Interaction Studies: Understanding the intermolecular interactions, particularly the hydrogen-bonding capabilities of the oxetane oxygen, is vital. nih.gov Studies have shown that the strained C-O-C bond angle makes the oxetane an excellent hydrogen-bond acceptor, which can be critical for molecular recognition and binding affinity. nih.gov Further investigation using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify its interactions with various molecular partners.

Design of Advanced Functional Materials Incorporating Spirocyclic Scaffolds (if applicable, non-biological)

The unique structural and electronic properties of spiro compounds make them highly attractive for applications in materials science, particularly in organic electronics. walshmedicalmedia.comrsc.org The spiro-linkage creates a rigid, three-dimensional structure where two π-systems can be held in an orthogonal arrangement. acs.org This geometry effectively suppresses intermolecular π-π stacking and excimer formation, leading to improved morphological stability and photophysical properties in the solid state. acs.orgacs.org

While this compound itself is not a conjugated system, its derivatives could be pivotal in materials science:

Host Materials for OLEDs: The spirocyclic core can be functionalized with electron-donating and electron-withdrawing aromatic groups. The orthogonal arrangement of these groups, enforced by the spiro center, is an ideal architecture for host materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs. rsc.orgrsc.org

Hole-Transporting Materials: The renowned hole-transporting material Spiro-OMeTAD is built on a spirobifluorene core. rsc.org Future research could explore the development of novel hole- or electron-transporting materials based on functionalized this compound scaffolds for use in perovskite solar cells and other organic electronic devices.

Polymers with High Glass Transition Temperatures: Incorporating the rigid spirocyclic scaffold into polymer backbones could lead to materials with high glass transition temperatures (Tg), good thermal stability, and amorphous morphology, which are desirable properties for electronic applications. acs.org

Compound Information Tables

Table 1: Properties of this compound

Property Value Source
CAS Number 1823884-22-5 nih.gov
Molecular Formula C₈H₁₅NO nih.gov
IUPAC Name This compound nih.gov
InChI Key DITIAPHZFVANLA-UHFFFAOYSA-N nih.gov

| Physical Form | White solid | nih.gov |

Table 2: Related Chemical Compounds Mentioned

Compound Name Molecular Formula
1-Oxaspiro[3.5]nonan-3-one C₈H₁₂O₂
2-oxa-6-azaspiro[3.3]heptane C₅H₉NO
Spiro-OMeTAD C₈₁H₆₈N₄O₈

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Oxaspiro[3.5]nonan-3-amine?

The synthesis of this compound can be achieved via aldolization reactions using ketones and phenyl ester enolates. For example, 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one was synthesized through a regioselective aldolization process, yielding the spirocyclic lactone intermediate. Subsequent reduction or functional group modification (e.g., reductive amination) can introduce the amine group. Key steps include optimizing steric hindrance to favor less crowded diastereomers and controlling reaction conditions to avoid side products like 1,3-dioxan-4-ones .

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, the 1^1H NMR spectrum of 1-Oxaspiro[3.5]nonan-2-one (a related compound) shows characteristic signals at δ 3.07 ppm (s, 2H, spiro-OCH2_2) and δ 1.49–1.44 ppm (m, 4H, cyclopentane protons). 13^{13}C NMR confirms the carbonyl (δ 168.69 ppm) and spirocyclic ether (δ 79.00 ppm) groups. High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Q. How do functional groups in this compound influence its reactivity?

The amine group participates in nucleophilic substitution and condensation reactions, while the spirocyclic ether oxygen enhances ring strain, facilitating ring-opening reactions. The carbonyl group (if present in precursors) acts as an electrophile, enabling nucleophilic additions. These properties make the compound versatile in synthesizing heterocycles or derivatives for biological screening .

Advanced Research Questions

Q. How can the risk of N-nitrosamine formation from this compound be evaluated during pharmaceutical development?

Nitrosation potential is assessed via (1) preparative chemistry screening under simulated physiological conditions (e.g., acidic nitrosating agents) and (2) literature review of structurally similar amines. If the calculated risk exceeds 10% of the Acceptable Intake (AI), confirmatory testing is required. If synthesis of the N-nitrosamine impurity fails despite exhaustive efforts, this may indicate low formation risk, but justification must include structural analysis (e.g., steric hindrance) and stability data .

Q. What strategies address regioselectivity challenges in synthesizing spirocyclic derivatives via carbonylation?

Regioselective carbonylation of 2,2-disubstituted epoxides can yield monocarbonyl aldehydes, which are precursors to spirocyclic amines. For example, using palladium catalysts and controlled pressure/temperature conditions favors the formation of 1-Oxaspiro[3.5]nonan-2-one with 67% yield. Key parameters include substrate steric effects and catalyst choice to direct carbonyl placement .

Q. How can structural isomers of this compound be differentiated in biological studies?

Isomers (e.g., amine at position 1 vs. 3) are distinguished via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis). Biological activity differences arise from varying interactions with targets: position 1 isomers may bind enzymes more effectively due to conformational flexibility, while position 3 isomers exhibit steric constraints. Comparative assays (e.g., enzyme inhibition) validate these differences .

Q. What methodologies optimize the stability of reactive intermediates during spirocyclic amine synthesis?

Stabilization strategies include:

  • Low-temperature conditions (–78°C) for enolate intermediates.
  • Anhydrous solvents (e.g., THF) to prevent hydrolysis.
  • Protective groups (e.g., tert-butoxycarbonyl, Boc) for amine functionalities. For example, tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate was stabilized using Boc protection, enabling isolation and characterization .

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